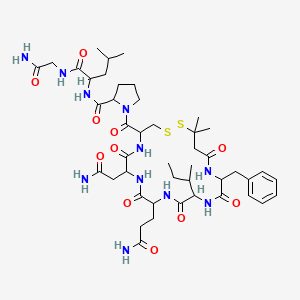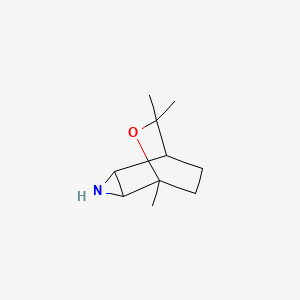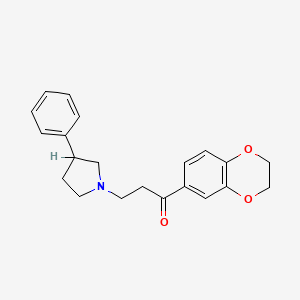
Tropane
Vue d'ensemble
Description
Tropane is a bicyclic organic compound that forms the core structure of a class of alkaloids known as this compound alkaloids. These alkaloids are primarily found in plants of the Solanaceae family, such as Atropa belladonna, Datura stramonium, and Hyoscyamus niger. This compound alkaloids are known for their potent pharmacological effects, including anticholinergic and stimulant properties .
Applications De Recherche Scientifique
Tropane and its derivatives have a wide range of applications in scientific research:
Chemistry: this compound alkaloids are used as starting materials for the synthesis of various pharmacologically active compounds.
Biology: this compound derivatives are used to study the function of neurotransmitter systems, particularly the cholinergic system.
Medicine: this compound alkaloids such as scopolamine and atropine are used to treat motion sickness, muscle spasms, and as pre-anesthetic medications.
Industry: this compound derivatives are used in the production of pharmaceuticals and as intermediates in organic synthesis .
Mécanisme D'action
Target of Action
Tropane alkaloids (TAs) are known for their anticholinergic properties. They primarily target the neurotransmitter acetylcholine in the central and peripheral nervous system. They bind at either muscarinic and/or nicotinic receptors, blocking the action of acetylcholine .
Mode of Action
The mode of action of TAs involves the inhibition of acetylcholine by acting as competitive antagonists at muscarinic receptors. This blocks the binding of acetylcholine to the central nervous system and parasympathetic postganglionic muscarinic receptors . In cardiac uses, TAs work as nonselective muscarinic acetylcholinergic antagonists, increasing firing of the sinoatrial node (SA) and conduction through the atrioventricular node (AV) of the heart, opposing the actions of the vagus nerve, blocking acetylcholine receptor sites, and decreasing bronchial secretions .
Biochemical Pathways
The biosynthesis of TAs is best documented on the molecular genetic and biochemical level from solanaceous species. The structure-function relationships of this compound biosynthetic enzymes are critical to understanding regulation, turnover, and flux of metabolites through the pathway . This compound alkaloid biosynthesis has arisen at least twice during the evolution of angiosperms .
Pharmacokinetics
The pharmacokinetics of TAs have been studied in human subjects, after intravenous and intranasal administration. Based on the one-compartment model data, intravenous administration displayed first-order elimination while intranasal exhibited both first-order absorption and elimination . The urinary excretion rates of TAs vary, with some being excreted more than others .
Result of Action
The molecular and cellular effects of TAs are primarily due to their anticholinergic properties. They are used as antiemetics, anesthetics, antispasmodics, bronchodilators, and mydriatics . They also serve as lead compounds to generate more effective drugs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of TAs. For example, endophytes have been found to be closely related to this compound alkaloids accumulation in Anisodus tanguticus and contribute to promote sustainable development, cultivation, and precision medicine of Anisodus tanguticus . The production of TAs is geography dependent and root endophytes are the primary drivers of this compound alkaloids accumulation, especially endophytic fungi .
Analyse Biochimique
Biochemical Properties
Tropane plays a crucial role in various biochemical reactions, particularly in the biosynthesis of this compound alkaloids. It interacts with several enzymes and proteins during its biosynthetic pathway. Key enzymes involved include tropinone reductase I and II, which catalyze the reduction of tropinone to tropine and pseudotropine, respectively . This compound also interacts with polyketide synthase and cocaine synthase, which are essential for the formation of its alkaloid derivatives . These interactions are characterized by enzyme-substrate binding, leading to the conversion of this compound into various bioactive compounds.
Cellular Effects
This compound and its derivatives have profound effects on various cell types and cellular processes. They influence cell function by interacting with muscarinic and nicotinic acetylcholine receptors, thereby inhibiting acetylcholine transmission . This inhibition affects cell signaling pathways, leading to altered gene expression and cellular metabolism. For instance, this compound alkaloids like scopolamine and atropine can induce changes in neurotransmitter release and receptor sensitivity, impacting neuronal cell function and communication .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through competitive inhibition of acetylcholine at muscarinic and nicotinic receptors . This binding prevents acetylcholine from activating these receptors, leading to a decrease in parasympathetic nervous system activity. This compound alkaloids also influence gene expression by modulating the activity of transcription factors and signaling molecules involved in cellular stress responses . Additionally, this compound can inhibit or activate specific enzymes, further affecting cellular processes and metabolic pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound alkaloids are generally stable under controlled conditions, but they can degrade when exposed to light, heat, or acidic environments . Long-term studies have shown that this compound can cause sustained changes in cellular function, such as prolonged inhibition of acetylcholine receptors and persistent alterations in gene expression . These effects are often dose-dependent and can be observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound alkaloids can produce mild anticholinergic effects, such as dry mouth and blurred vision . At higher doses, they can cause severe toxicity, including hallucinations, convulsions, and respiratory failure . Threshold effects have been observed, where a small increase in dosage can lead to a significant escalation in adverse effects. These findings highlight the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those leading to the synthesis of this compound alkaloids. The biosynthesis begins with the amino acid ornithine, which is converted into putrescine and subsequently into N-methyl-Δ1-pyrrolinium . This intermediate is then transformed into tropinone, which is reduced to tropine or pseudotropine by tropinone reductase . These compounds serve as precursors for the synthesis of various this compound alkaloids, with enzymes like polyketide synthase and cocaine synthase playing critical roles in the pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. For example, scopolamine, a this compound alkaloid, is believed to be transported from the roots to the leaves in plants via scopolamine glucoside . In animal systems, this compound alkaloids can cross the blood-brain barrier, allowing them to exert their effects on the central nervous system . The distribution of this compound within tissues is influenced by factors such as lipid solubility and the presence of specific transport proteins.
Subcellular Localization
This compound and its derivatives exhibit specific subcellular localization patterns that influence their activity and function. In plants, enzymes involved in this compound biosynthesis are localized in the cytosol and plastids . In animal cells, this compound alkaloids can localize to various cellular compartments, including the cytoplasm and the nucleus . Post-translational modifications and targeting signals play a role in directing this compound to specific subcellular locations, thereby affecting its biochemical activity and interactions with other biomolecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tropane and its derivatives can be achieved through several methods. One of the most well-known synthetic routes is the Robinson tropinone synthesis, which involves the condensation of succindialdehyde, methylamine, and acetone in the presence of a base. This method is biomimetic and has been a cornerstone in the study of natural product biosynthesis .
Industrial Production Methods: Industrial production of this compound alkaloids often involves the extraction from plant sources. For example, scopolamine and hyoscyamine are extracted from plants like Duboisia myoporoides and Hyoscyamus niger. The extraction process typically involves liquid-liquid extraction or solid-phase extraction using conventional sorbents .
Analyse Des Réactions Chimiques
Types of Reactions: Tropane undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form tropinone, a key intermediate in the synthesis of other this compound alkaloids.
Reduction: Reduction of tropinone can yield tropine or pseudotropine, depending on the conditions used.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atom, to form N-substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: Tropinone
Reduction: Tropine, Pseudotropine
Substitution: N-alkyl or N-acyl this compound derivatives
Comparaison Avec Des Composés Similaires
Tropane is structurally similar to other bicyclic alkaloids, such as:
Cocaine: Like this compound, cocaine has a this compound ring system but differs in its esterification and additional functional groups. Cocaine is a potent stimulant and local anesthetic.
Hyoscyamine: This compound is an ester of tropine and tropic acid and has strong anticholinergic properties.
Scopolamine: Similar to hyoscyamine, scopolamine is an ester of scopine and tropic acid and is used for its sedative and antiemetic effects.
Uniqueness: this compound’s unique bicyclic structure allows for a wide range of chemical modifications, making it a versatile scaffold for the synthesis of various pharmacologically active compounds. Its ability to interact with the cholinergic system also sets it apart from other alkaloids .
Propriétés
IUPAC Name |
8-methyl-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-9-7-3-2-4-8(9)6-5-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRPYZSEQKXZAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCCC1CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50879243 | |
| Record name | Tropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
529-17-9 | |
| Record name | Tropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=529-17-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50879243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tropane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[2-[[3-(2-carboxyethyl)-5-[[3-(2-carboxyethyl)-4-(carboxymethyl)-5-oxopyrrol-2-ylidene]methyl]-4-(carboxymethyl)-1H-pyrrol-2-yl]methylidene]-5-[[4-(2-carboxyethyl)-3-(carboxymethyl)-5-oxopyrrol-2-yl]methylidene]-4-(carboxymethyl)pyrrol-3-yl]propanoic acid](/img/structure/B1204732.png)
![[1,6-Dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbut-2-enoate](/img/structure/B1204734.png)





